Rhenium;uranium
Description
Structure
2D Structure
Properties
CAS No. |
12440-59-4 |
|---|---|
Molecular Formula |
Re2U |
Molecular Weight |
610.44 g/mol |
IUPAC Name |
rhenium;uranium |
InChI |
InChI=1S/2Re.U |
InChI Key |
JGMWQURPALJGSP-UHFFFAOYSA-N |
Canonical SMILES |
[Re].[Re].[U] |
Origin of Product |
United States |
Synthetic Methodologies for Rhenium Uranium Species
Solution-Phase Organometallic Synthesis
The construction of soluble, molecular complexes featuring rhenium-uranium bonds relies on established organometallic reactions, adapted for the distinct electronic properties of the f-block element uranium and the d-block transition metal rhenium.
Salt metathesis is a foundational strategy for forming bonds between electropositive and electronegative metal centers. In the context of rhenium-uranium chemistry, this typically involves the reaction of an anionic rhenium complex with a cationic uranium precursor, leading to the elimination of a salt byproduct.
One notable success of this method is the synthesis of a complex with the first structurally characterized unsupported uranium-rhenium bond. researchgate.net This was achieved through the reaction of a uranium(IV) iodide complex, [U(trenTMS)(THF)I] (where trenTMS = N(CH₂CH₂NSiMe₃)₃), with a rhenium-containing salt, resulting in the heterobimetallic product [U(trenTMS){Re(Cp)₂}]. researchgate.net
This route has also been employed to create more elaborate structures. For instance, the reaction between the uranium(III) salt UI₃(1,4-dioxane)₁.₅ and the anionic rhenium(I) compound Na[Re(η⁵-Cp)(BDI)] (where BDI = N,N'-bis(2,6-diisopropylphenyl)-3,5-dimethyl-β-diketiminate) successfully generated a unique triple inverse sandwich complex. nih.gov
However, the salt metathesis pathway is not always straightforward. The reaction between [U(η-C₅Me₅)₂Cl(thf)] and [K(thf)₂][ReH₆(PPh₃)₂] did not yield the expected metathesis product via KCl elimination. rsc.org Instead, an anionic addition compound was formed. rsc.org Further studies revealed that the alkali-metal halide byproduct (e.g., KCl) can engage in reverse cleavage of the desired product, establishing an equilibrium that hinders isolation. rsc.org This issue was circumvented by using uranium precursors with non-coordinating anions, such as [U(η-C₅H₄R)₃][BPh₄], which allowed for the clean synthesis of U-Re polyhydride complexes. rsc.org
| Uranium Precursor | Rhenium Precursor | Resulting U-Re Product | Key Feature | Reference |
|---|---|---|---|---|
| [U(trenTMS)(THF)I] | Anionic Re Metallocene Salt | [U(trenTMS){Re(Cp)₂}] | First unsupported U-Re bond | researchgate.net |
| UI₃(1,4-dioxane)₁.₅ | Na[Re(η⁵-Cp)(BDI)] | U[(μ-η⁵:η⁵-Cp)Re(BDI)]₃ | Triple inverse sandwich complex | nih.gov |
| [U(η-C₅H₄R)₃][BPh₄] | [K(thf)₂][ReH₆(PPh₃)₂] | [(η-C₅H₄R)₃UH₆Re(PPh₃)₂] | Clean synthesis of a polyhydride complex | rsc.org |
Alkane elimination provides a covalent-bond-forming route that avoids the potential complications of salt byproducts inherent in metathesis. This strategy involves the reaction of a metal-hydride with a metal-alkyl, liberating a simple alkane and forming a direct bond between the metal centers.
An unsupported uranium-rhenium bond was successfully formed using this approach. researchgate.netnih.gov The reaction between a cyclometalated alkyl uranium triamidoamine complex and rhenocene (B1217767) hydride resulted in the formation of the U-Re bonded species with the elimination of an alkane. researchgate.net Density Functional Theory (DFT) analysis of the product revealed the presence of both σ and π combinations in the U-Re bond. researchgate.net However, an atoms-in-molecules analysis indicated a closed-shell, predominantly ionic interaction between the uranium and rhenium centers. researchgate.net
| Reactant 1 (Uranium) | Reactant 2 (Rhenium) | Product | Eliminated Byproduct | Reference |
|---|---|---|---|---|
| Cyclometalated alkyl uranium triamidoamine complex | Rhenocene hydride | Unsupported U-Re complex | Alkane | researchgate.net |
Solution-phase methods have enabled the synthesis of structurally complex rhenium-uranium compounds, notably polyhydrides and inverse sandwich complexes.
Inverse Sandwich Complexes: A significant achievement in this area is the synthesis of a uranium tri-rhenium triple inverse sandwich compound, U[(μ-η⁵:η⁵-Cp)Re(BDI)]₃. nih.gov This molecule features a central uranium(III) ion coordinated by three anionic rhenium(I) metalloligands, with each rhenium center bridging the uranium and a cyclopentadienyl (B1206354) (Cp) ring. nih.govnsf.gov X-ray crystallography and computational studies supported the assignment of U(III) and Re(I) centers. nih.gov An interesting structural feature is the observed shortening of the rhenium-Cp bond distances in the complex compared to the free anionic rhenium precursor. nih.gov Calculations suggest that the electropositive uranium atom draws electron density from the rhenium centers, which reduces electron-electron repulsion in the Re-Cp moieties and strengthens that bonding interaction. nih.gov
Polyhydride Complexes: The synthesis of hydrogen-rich uranium-rhenium compounds has also been achieved. rsc.org Complexes with the general formula [(η-C₅H₄R)₃UH₆Re(PPh₃)₂] were prepared, containing a uranium center bonded to a rhenium hexahydride moiety. rsc.org The synthesis of a broader series of actinide-rhenate polyhydrides has recently allowed for detailed structural and bonding comparisons across related compounds. acs.org Computational studies of these species are used to examine the nature of the metal-metal interactions, considering factors such as oxidation state and coordination number to understand trends in bond distances and covalency. acs.org
| Architecture Type | Example Compound | Key Structural Feature | Reference |
|---|---|---|---|
| Inverse Sandwich | U[(μ-η⁵:η⁵-Cp)Re(BDI)]₃ | Central U(III) ion coordinated by three Re(I) metalloligands | nih.govnsf.gov |
| Polyhydride | [(η-C₅H₄R)₃UH₆Re(PPh₃)₂] | Uranium center bonded to a rhenium hexahydride unit | rsc.org |
High-Pressure and High-Temperature Solid-State Synthesis
Solid-state synthesis under extreme conditions of pressure and temperature offers a pathway to intermetallic phases and alloys that are inaccessible through traditional methods. These techniques force atoms into close proximity, overcoming kinetic barriers to form novel crystal structures.
The diamond anvil cell (DAC) is a research device used to compress minuscule samples to pressures of hundreds of gigapascals, recreating conditions deep within planets. wikipedia.org By coupling a DAC with laser heating, it is possible to synthesize new materials at extreme pressures and temperatures.
While direct reports on the high-pressure synthesis of U-Re intermetallics are limited, the synthesis of analogous compounds demonstrates the technique's potential. For example, a new neodymium-rhenium metallic alloy, NdRe₂, was synthesized by compressing the elements in a DAC to 24 GPa while laser-heating them to 2,200 K. nih.gov The resulting compound was found to have a cubic MgCu₂-type structure. nih.gov Such studies are relevant as NdRe₂ can be used to mimic the behavior of nuclear waste compounds that may contain uranium and the fission product technetium, which is in the same group as rhenium. nih.gov This work proves that high-pressure, high-temperature conditions are effective for producing novel rare-earth/actinide-rhenium alloys. nih.gov
| Technique | Example Synthesis (Analogue) | Pressure | Temperature | Resulting Phase | Reference |
|---|---|---|---|---|---|
| Laser-Heated Diamond Anvil Cell | Nd + Re → NdRe₂ | 24 (±1) GPa | 2,200 (±100) K | Cubic Laves Phase (MgCu₂ type) | nih.gov |
While the DAC is invaluable for discovery, it produces only microgram quantities of material. Large-volume presses (LVPs), such as multi-anvil presses, operate at slightly lower pressures but can accommodate much larger sample volumes, enabling the synthesis of bulk quantities of high-pressure phases for more extensive characterization.
A common workflow involves discovering a new phase in the DAC and then developing a method to scale up its synthesis in an LVP. This has been demonstrated for novel rhenium compounds. For instance, a superhard rhenium nitride pernitride, Re₂(N₂)(N)₂, was first synthesized by reacting rhenium and nitrogen in a DAC at pressures between 40 and 90 GPa. researchgate.netnih.gov Subsequently, a route for scaled-up synthesis was developed using a large-volume press at 33 GPa. researchgate.netnih.gov This scaled synthesis utilized a different nitrogen source, ammonium (B1175870) azide (B81097) (NH₄N₃), to facilitate the reaction in the LVP. nih.gov This two-step approach—discovery in the DAC followed by scaled synthesis in an LVP—represents a viable strategy for producing gram-scale quantities of novel rhenium-uranium intermetallic compounds that might first be identified under extreme pressure. researchgate.netnih.gov
| Synthesis Scale | Apparatus | Example System | Pressure | Key Feature | Reference |
|---|---|---|---|---|---|
| Discovery (Microscale) | Diamond Anvil Cell (DAC) | Re + N₂ → Re₂(N₂)(N)₂ | 40-90 GPa | Initial synthesis and phase identification | researchgate.net |
| Scaled Synthesis (Bulk) | Large-Volume Press (LVP) | Re + NH₄N₃ → Re₂(N₂)(N)₂ | 33 GPa | Production of larger quantities for property characterization | nih.gov |
Formation of Rhenium-Uranium Alloys under Extreme Conditions
The synthesis of alloys under extreme conditions of pressure and temperature allows for the formation of novel materials with unique properties that may not be accessible under ambient conditions. Methodologies such as laser-heated diamond anvil cells (LH-DAC), shock compression, and large-volume press techniques are employed to achieve the necessary conditions for reacting elements that might otherwise not form alloys or would form different phases. While specific experimental data on the formation of rhenium-uranium alloys under such conditions is not extensively detailed in the available literature, the principles of these synthetic methodologies can be applied to predict and guide the exploration of the Re-U system.
High-pressure synthesis can overcome kinetic barriers, alter thermodynamic stabilities, and promote the formation of dense, ultraincompressible phases. nih.gov The application of high pressure can bring atoms into closer proximity, facilitating bonding and the creation of new alloy structures. researchgate.net For the rhenium-uranium system, these techniques could potentially lead to the discovery of new intermetallic compounds with interesting electronic and mechanical properties.
One of the premier techniques for reaching extreme pressures and temperatures simultaneously is the laser-heated diamond anvil cell (LH-DAC). uni-bayreuth.de This method utilizes the transparency of diamonds to laser radiation, allowing a sample compressed between two diamond anvils to be heated to thousands of degrees. uni-bayreuth.demdpi.com The LH-DAC technique has been successfully used to synthesize a variety of novel materials, including intermetallic alloys, nitrides, and carbides, by subjecting small samples to pressures of hundreds of gigapascals (GPa) and temperatures of several thousand Kelvin. researchgate.netmdpi.comresearchgate.net For a potential synthesis of a rhenium-uranium alloy, a mixture of the two elemental powders would be loaded into the sample chamber of a DAC, compressed to a target pressure, and then laser-heated to induce a reaction.
Interactive Table 1: Examples of High-Pressure, High-Temperature Synthesis in Laser-Heated Diamond Anvil Cells
| Material | Precursors | Pressure (GPa) | Temperature (K) | Synthesis Method | Reference |
| NdRe₂ | Neodymium, Rhenium | 24(1) | 2,200(100) | LH-DAC | nih.gov |
| Re₂(N₂)(N)₂ | Rhenium, Nitrogen | 40 - 90 | Not specified | LH-DAC | nih.gov |
| Re₃C | Rhenium, Carbon | 105(3) - 140(5) | Not specified | LH-DAC | researchgate.net |
| Cs₂[(UO₂)(As₂O₇)] | Caesium, Uranium oxides, Arsenates | 3 | 1173 | HT/HP Reaction | nih.gov |
Another method for inducing chemical reactions under extreme conditions is shock compression. This dynamic technique uses high-velocity impact to generate a shock wave that propagates through a material, producing a transient state of very high pressure and temperature. researchgate.net The timescale of these experiments is typically on the order of microseconds. researchgate.net Shock compression of reactive powder mixtures can trigger ultrafast chemical reactions, leading to the formation of new compounds. researchgate.net While this technique is often used for the synthesis of materials on a larger scale than is possible with a DAC, the extreme and transient nature of the conditions can lead to the formation of metastable or non-equilibrium phases. researchgate.net The application of shock waves to a mixture of rhenium and uranium powders could potentially result in the formation of an alloy, although the specific shock parameters required would need to be determined experimentally.
Large-volume presses represent a third approach to high-pressure synthesis, capable of processing larger sample volumes (on the order of cubic millimeters) than DACs, albeit typically at lower maximum pressures. mpg.de These apparatuses, such as Walker-type or belt presses, can achieve pressures up to around 20 GPa and temperatures exceeding 2000°C. mpg.de This method could be suitable for producing bulk quantities of a rhenium-uranium alloy for further characterization of its physical properties. For example, a large-volume press was used to scale up the synthesis of Re₂(N₂)(N)₂ at 33 GPa. nih.gov
The phase diagrams of both rhenium and uranium have been studied under high pressure, providing foundational knowledge for predicting the behavior of a Re-U alloy. osti.govuspex-team.org Uranium, for instance, exhibits several phase transitions at high pressures and temperatures. uspex-team.org The stability fields of different crystal structures for both elements will influence the potential crystal structures of any resulting Re-U alloys formed under extreme conditions.
Interactive Table 2: High-Pressure Synthesis Equipment and Capabilities
| Equipment | Typical Pressure Range (GPa) | Typical Temperature Range (°C) | Sample Volume | Reference |
| Laser-Heated Diamond Anvil Cell (LH-DAC) | >100 | >5000 | Microscopic | mdpi.comresearchgate.net |
| Large-Volume Press (e.g., Walker module) | up to 19 | up to 2200 | mm³ | mpg.de |
| Belt Press | up to 7 | up to 1300 | mm³ | mpg.de |
Structural Elucidation and Crystallographic Analysis of Rhenium Uranium Compounds
Diffraction-Based Structural Characterization
X-ray diffraction techniques are indispensable tools for determining the atomic arrangement in crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystal, detailed information about the unit cell dimensions, symmetry, and the precise location of each atom can be obtained.
Single-Crystal X-ray Diffraction for Molecular and Crystal Structures
A notable example of a rhenium-uranium compound characterized by SC-XRD is the heterobimetallic complex [{N(CH2CH2NSiMe3)3}URe(η5-C5H5)2]. The synthesis and structural authentication of this compound provided the first direct evidence of a molecular uranium-transition metal bond. iastate.edu The crystallographic analysis revealed an unsupported, direct bond between the uranium and rhenium atoms.
The key crystallographic parameters for [{N(CH2CH2NSiMe3)3}URe(η5-C5H5)2] are summarized in the interactive table below.
| Parameter | Value |
|---|---|
| Chemical Formula | C25H49N4ReSi3U |
| Crystal System | Tetragonal |
| Space Group | P43212 |
| a (Å) | 12.8637(3) |
| b (Å) | 12.8637(3) |
| c (Å) | 36.1910(13) |
| α (°) | 90 |
| β (°) | 90 |
| γ (°) | 90 |
| Volume (Å3) | 5988.7(3) |
| U-Re Bond Length (Å) | Data not explicitly stated in provided search results |
Data sourced from supplementary information for the crystal structure of [{N(CH2CH2NSiMe3)3}URe(η5-C5H5)2]. dtic.mil
Powder X-ray Diffraction for Phase Identification and Lattice Parameter Refinement
While single-crystal XRD provides detailed structural information for a single compound, powder X-ray diffraction (PXRD) is a powerful technique for the analysis of polycrystalline materials, such as alloys and multiphase mixtures. carleton.edu In the context of the rhenium-uranium system, PXRD is crucial for identifying the different phases present in an alloy, determining their crystal structures, and refining their lattice parameters. dtic.milsckcen.be
The uranium-rhenium alloy system is complex, featuring several intermetallic compounds and solid solutions. dtic.milasminternational.org PXRD allows for the characterization of these different phases by comparing the experimental diffraction pattern to known patterns in crystallographic databases. Furthermore, precise measurement of the diffraction peak positions enables the refinement of the unit cell lattice parameters for each phase. These parameters can be sensitive to the composition of the alloy, providing insight into solid solubility limits and the effects of alloying on the crystal structure.
Uranium metal itself exists in three allotropic forms at different temperatures, each with a distinct crystal structure and lattice parameters. wikipedia.org The addition of rhenium can stabilize certain phases or lead to the formation of new intermetallic phases, all of which can be identified and characterized by PXRD.
Below is an interactive table summarizing the crystallographic data for the allotropes of pure uranium, which serve as a baseline for understanding the U-Re alloy system.
| Phase | Crystal System | Space Group | Lattice Parameters (pm) |
|---|---|---|---|
| α-Uranium (< 668 °C) | Orthorhombic | Cmcm | a = 285.4, b = 587, c = 495.5 |
| β-Uranium (668–775 °C) | Tetragonal | P42/mnm | a = 1075.9, c = 565.6 |
| γ-Uranium (775 °C to m.p.) | Body-centered cubic | Im-3m | a = 352.4 |
Data for uranium allotropes. wikipedia.org
Spectroscopic Probes of Atomic and Electronic Environments
Spectroscopic techniques provide complementary information to diffraction methods by probing the local atomic and electronic environments within a compound. These methods are particularly valuable for characterizing paramagnetic species and for identifying specific functional groups and bonding interactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. However, for compounds containing paramagnetic metal centers, such as uranium(III), the interpretation of NMR spectra can be complex. tandfonline.comnasa.gov The unpaired electrons on the paramagnetic metal cause large shifts in the NMR signals of nearby nuclei, known as hyperfine shifts, and can also lead to significant line broadening. tandfonline.com
Despite these challenges, paramagnetic NMR spectroscopy can provide valuable insights into the electronic structure and bonding in rhenium-uranium compounds. The magnitude and sign of the hyperfine shifts are sensitive to the distribution of unpaired electron spin density within the molecule.
For the complex [{N(CH2CH2NSiMe3)3}URe(η5-C5H5)2], the 1H NMR spectrum exhibits broad signals, which is characteristic of a paramagnetic compound. dtic.mil The observed chemical shifts are significantly different from those of the diamagnetic precursors, indicating the influence of the paramagnetic uranium center on the ligand environment.
The following interactive table presents the 1H NMR data for [{N(CH2CH2NSiMe3)3}URe(η5-C5H5)2].
| Chemical Shift (δ, ppm) | Integration | Assignment |
|---|---|---|
| 7.65 | 6H | CH2 |
| 0.20 | 27H | SiMe3 |
| -0.02 | 10H | C5H5 |
| -11.50 | 6H | CH2 |
1H NMR data (C6D6, 295K) for [{N(CH2CH2NSiMe3)3}URe(η5-C5H5)2]. dtic.mil
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons. It is therefore an ideal method for studying paramagnetic rhenium-uranium compounds, particularly those containing uranium in the +3 oxidation state (a 5f3 configuration). EPR spectroscopy provides detailed information about the electronic ground state of the paramagnetic center and its interaction with the surrounding ligand environment.
The EPR spectrum is typically characterized by a set of g-factors, which are analogous to the chemical shift in NMR. The g-factors are sensitive to the symmetry of the metal ion's coordination environment. For uranium(III) complexes, which are Kramers ions, EPR signals are generally observable at low temperatures. In systems with low symmetry, three distinct g-values (gx, gy, gz) are expected, leading to a rhombic spectrum. wikipedia.orgCurrent time information in Cleveland, OH, US.
While EPR data for a specific rhenium-uranium compound is not detailed in the provided search results, studies on various uranium(III) complexes demonstrate the utility of this technique. The observed g-values for these complexes can vary significantly depending on the ligand field, providing a sensitive probe of the electronic structure.
The interactive table below shows representative g-factors for some uranium(III) complexes, illustrating the typical range of values observed.
| Compound | g1 | g2 | g3 |
|---|---|---|---|
| TpUI2 | 4.49 | 1.04 | 0.49 |
| Tp2UI | 4.59 | 1.42 | 0.66 |
| Tp*2UBn | 4.83 | 1.45 | 0.57 |
Representative EPR g-factors for solid samples of U(III) complexes at 5 K. Tp = hydrotris(3,5-dimethylpyrazolyl)borate, Bn = benzyl. Current time information in Cleveland, OH, US.*
X-ray Absorption Spectroscopy (XAS): EXAFS and XANES for Local Structure and Oxidation State Analysis
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique used to determine the local geometric and electronic structure of matter. libretexts.org It is particularly well-suited for analyzing the complex environments within intermetallic compounds like those formed between rhenium and uranium. XAS is broadly divided into two regimes: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). youtube.com
X-ray Absorption Near Edge Structure (XANES)
The XANES region of an absorption spectrum, which encompasses the energies just below and about 50 eV above the absorption edge of a specific element, provides detailed information about the oxidation state and coordination chemistry of the absorbing atom. youtube.com For rhenium-uranium compounds, XANES spectra at the Re and U L-edges would be particularly insightful.
Analysis of the U L3-edge XANES, for instance, is sensitive to the formal oxidation state of uranium. researchgate.net Although primarily probing unoccupied 6d states, the edge position and the shape of the "white line" (the intense peak at the absorption edge) are influenced by the 5f electron count. acs.org In intermetallic compounds where charge transfer between uranium and the transition metal can be complex, XANES would be a direct probe of the uranium valence state. Similarly, Re L-edge XANES would reveal the oxidation state of rhenium, which can exhibit a wide range from -1 to +7. wikipedia.org The pre-edge features in the XANES spectra can also provide information about the local symmetry around the absorbing atom.
Extended X-ray Absorption Fine Structure (EXAFS)
The EXAFS region, extending from about 50 eV to 1000 eV above the absorption edge, consists of oscillations that arise from the scattering of the ejected photoelectron by neighboring atoms. libretexts.org Analysis of these oscillations can yield precise information about the local atomic environment, including:
Interatomic distances: The distances between the absorbing atom and its nearest neighbors.
Coordination numbers: The number of atoms in the surrounding coordination shells.
Atomic species of neighboring atoms: By analyzing the scattering amplitude, it is possible to identify the types of atoms surrounding the absorber.
For rhenium-uranium compounds such as URe2 and U2Re, EXAFS studies would be instrumental in determining the precise Re-U, Re-Re, and U-U bond lengths and coordination numbers within their crystal structures. This information is complementary to that obtained from X-ray diffraction and is particularly valuable for understanding local distortions and the degree of ordering in the alloys.
Macroscopic and Microstructural Characterization
The microstructure of these alloys would consist of these intermetallic phases within a matrix of either uranium-rich or rhenium-rich solid solutions, depending on the composition. Metallographic analysis, involving polishing and etching of the alloy surface, would reveal the size, shape, and distribution of these phases.
Intermetallic compounds, in general, are known for their high hardness and strength, but often exhibit limited ductility. nih.gov The presence of URe2 and U2Re phases would therefore be expected to significantly influence the mechanical properties of the alloy.
Below is a table summarizing some of the key physical and mechanical properties of the constituent elements, which provide a baseline for estimating the properties of their alloys.
| Property | Rhenium (Re) | Uranium (U) |
| Physical Properties | ||
| Density (g/cm³) | 21.02 | 19.1 |
| Melting Point (°C) | 3186 | 1132 |
| Crystal Structure | Hexagonal Close-Packed | Orthorhombic (α-phase) |
| Mechanical Properties | ||
| Young's Modulus (GPa) | 463 | 208 |
| Tensile Strength (MPa) | 1150 | 450 |
| Hardness (Vickers) | 2450 | 2400 |
Note: The properties of the intermetallic compounds URe₂ and U₂Re will differ from those of the constituent elements.
The microstructure of alloys containing these intermetallic phases would be complex. For instance, in a uranium-rich alloy, precipitates of U₂Re might be observed within the uranium matrix. In alloys with higher rhenium content, the microstructure could be dominated by the URe₂ phase. The morphology of these phases (e.g., dendritic, lamellar, or particulate) would depend on the solidification and subsequent heat treatment processes. Understanding this microstructure is crucial for predicting the material's performance in various applications. dtic.mil
Electronic Structure and Chemical Bonding in Rhenium Uranium Systems
Quantum Chemical Computational Methodologies
A variety of sophisticated computational methods are employed to model the electronic structure of rhenium-uranium systems, each with its strengths in describing different aspects of these complex materials.
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure (or principal quantum state) of many-body systems, in particular atoms, molecules, and the condensed phases. DFT has been instrumental in studying the ground state properties of actinide compounds, including those containing rhenium. Various exchange-correlation functionals are used within the DFT framework to approximate the complex electron-electron interactions. For heavy element systems, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed to achieve a balance between computational cost and accuracy. The choice of functional can significantly influence the calculated properties, such as bond lengths and vibrational frequencies.
Illustrative DFT-Calculated Properties for a Hypothetical U-Re Dinuclear Complex:
| Property | Functional 1 (e.g., PBE0) | Functional 2 (e.g., B3LYP) |
|---|---|---|
| U-Re Bond Length (Å) | 2.85 | 2.90 |
| U-Re Vibrational Frequency (cm⁻¹) | 180 | 175 |
For heavy elements like uranium and rhenium, the velocities of core electrons can be a significant fraction of the speed of light, necessitating the inclusion of relativistic effects in electronic structure calculations. Neglecting these effects can lead to qualitatively incorrect predictions. Several relativistic Hamiltonians are incorporated into quantum chemical software to account for these phenomena.
The Zeroth-Order Regular Approximation (ZORA) is a computationally efficient method that includes scalar relativistic effects (mass-velocity and Darwin terms) and can also incorporate spin-orbit coupling. The Dirac-Hartree-Fock (DHF) method provides a more rigorous, fully relativistic treatment by solving the four-component Dirac equation. These relativistic approaches are crucial for accurately describing the contraction of s and p orbitals and the expansion of d and f orbitals, which significantly influences the chemical bonding. researchgate.netnih.govnih.govnih.gov
Ab initio methods, which are based on first principles without any experimental input, provide a high level of theory for studying the electronic structure and lattice dynamics (phonons) of materials. For rhenium-uranium systems, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer highly accurate descriptions of electron correlation, which is crucial for understanding the subtle interplay of electrons.
Ab initio calculations of phonon dispersion curves and the phonon density of states (DOS) are essential for understanding the vibrational properties, thermal conductivity, and thermodynamic stability of rhenium-uranium alloys and compounds. These calculations typically involve determining the forces on atoms for small displacements from their equilibrium positions and then constructing the dynamical matrix to obtain the vibrational frequencies and modes. aip.orgpreprints.org
Theoretical Descriptions of Metal-Metal Interactions
The nature of the bond between uranium and rhenium is a key aspect of the chemistry of these systems. Theoretical analyses aim to characterize the degree of covalency, ionicity, and the specific orbital interactions involved.
The uranium-rhenium bond is generally considered to have a significant ionic character due to the difference in electronegativity between the two elements. However, computational studies have revealed that covalent contributions are also important. DFT analyses have indicated the presence of both σ and π combinations in the U-Re bond. numberanalytics.com The degree of covalency can be influenced by the surrounding ligands. For instance, the removal of dative ancillary ligands from the uranium center can lead to an increase in the σ-component of the U-Re bond, while the π-component remains largely unchanged. arxiv.orgnih.govresearchgate.net
Several theoretical tools are used to quantify the nature of the U-Re bond:
Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the topology of the electron density to define atoms in molecules and characterize the bonds between them. Key parameters at the bond critical point (BCP) between uranium and rhenium, such as the electron density (ρ), its Laplacian (∇²ρ), and the total energy density (H(r)), provide insights into the nature of the interaction. A negative value of H(r) at the BCP is indicative of a significant covalent character. stfc.ac.ukcanterbury.ac.ukresearchgate.netcdnsciencepub.comresearchgate.netnih.govmst.eduacs.org
Natural Bond Orbital (NBO) Analysis: NBO analysis partitions the molecular wavefunction into localized orbitals that correspond to Lewis structures (core, lone pair, and bonding orbitals). This method can provide a detailed picture of the U-Re bond in terms of the composition of the bonding orbitals from the atomic orbitals of uranium and rhenium. It also allows for the quantification of donor-acceptor interactions, which can reveal dative contributions to the bonding. nih.govnih.govresearchgate.netnih.govresearchgate.net
Electron Localization Function (ELF): The ELF provides a measure of the likelihood of finding an electron in the neighborhood of a reference electron. Topological analysis of the ELF can identify regions of high electron localization, corresponding to atomic cores, lone pairs, and covalent bonds. In a U-Re system, the shape and population of the ELF basins can help to visualize and quantify the degree of charge transfer and covalent sharing. nih.govcanterbury.ac.ukresearchgate.netcdnsciencepub.comrsc.orgcolab.wsresearchgate.net
Illustrative Bond Analysis Parameters for a Hypothetical U-Re Bond:
| Analysis Method | Parameter | Value | Interpretation |
|---|---|---|---|
| QTAIM | Electron Density at BCP (ρ) | 0.08 a.u. | Significant interaction |
| Laplacian of Electron Density (∇²ρ) | +0.15 a.u. | Predominantly ionic/charge-depleted | |
| Total Energy Density (H(r)) | -0.01 a.u. | Some covalent character | |
| NBO | U contribution to σ-bond | 40% (5f, 6d) | Significant U orbital involvement |
| Re contribution to σ-bond | 60% (5d, 6s) | Predominantly Re character | |
| Donor-Acceptor Interaction Energy | 15 kcal/mol | Moderate dative bonding | |
| ELF | Valence Basin Population (U) | +1.8 e | Significant charge transfer from U |
| Valence Basin Population (Re) | -0.8 e | Charge accumulation on Re |
A central question in actinide chemistry is the extent to which the 5f orbitals of uranium participate in chemical bonding. For uranium-rhenium systems, theoretical studies indicate that both the 5f and 6d orbitals of uranium are involved in the formation of the U-Re bond. The relative contributions of these orbitals can vary depending on the specific molecular environment.
Electron Density Analysis: Atoms in Molecules (AIM) Theory
The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as Atoms in Molecules (AIM), provides a framework for analyzing the electronic structure of molecular systems based on the topology of the electron density (ρ). wikipedia.orgias.ac.in This methodology allows for a quantitative description of chemical bonding and atomic interactions by identifying and characterizing the critical points in the electron density distribution. researchgate.net According to QTAIM, a chemical bond is signified by the presence of a bond path, a line of maximum electron density linking two atomic nuclei. wiley-vch.de The point along this path where the electron density is at a minimum is known as the bond critical point (BCP). wiley-vch.de
The properties of the electron density at the BCP are instrumental in defining the nature of the chemical interaction. Key parameters include the electron density itself (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)). The magnitude of ρ(r) at the BCP correlates with the bond strength. The sign of the Laplacian of the electron density, ∇²ρ(r), distinguishes between different types of interactions. A negative ∇²ρ(r) indicates a concentration of electron density, characteristic of shared interactions (covalent bonds), while a positive ∇²ρ(r) signifies a depletion of electron density, typical of closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals forces).
In the context of heterobimetallic bonds involving actinides like uranium, AIM analysis offers crucial insights. For instance, studies on uranium-group 10 metal complexes have shown that the U-M bond critical points exhibit properties characteristic of metallic bonding, including relatively low electron density and a positive ∇²ρ. acs.org Similarly, topological analysis of uranium-arene complexes uses metrics like the average electron density (ρ) and the delocalization index (δ) at the U-C bond critical points to characterize the interaction, which is found to be predominantly electrostatic. chemrxiv.org
While specific AIM data for Re-U bonds are not extensively detailed in the available literature, analysis of analogous systems provides a strong basis for understanding their electronic nature. The delocalization index, δ(A, B), which quantifies the number of electrons shared between two atomic basins, is a particularly useful measure of bond order and covalency.
Table 1: Representative QTAIM Parameters for Uranium-Carbon Bonds in Arene Complexes This table illustrates the typical data obtained from an AIM analysis, using U-arene complexes as an example to infer the nature of bonding in related uranium systems.
| Complex | Average Electron Density (ρ) at BCP (a.u.) | Average Delocalization Index (δ) at BCP (a.u.) |
| [U(η⁶−C₆H₆)(BH₄)₃] | 0.048 | 0.176 |
| [U(η⁶−C₆H₅Me)(BH₄)₃] | 0.048 | 0.177 |
| [U(COT)₂] (Uranocene) | 0.066 | 0.279 |
Data sourced from theoretical calculations on uranium-arene complexes. chemrxiv.org
Natural Bond Orbital (NBO) Analysis and Bond Order Calculations
Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals of a wave function into a localized, intuitive picture of chemical bonding. uni-muenchen.dewikipedia.org This approach provides a representation that aligns closely with the familiar Lewis structures, featuring one-center "lone pairs" and two-center "bonds". uni-muenchen.deq-chem.com By examining the composition of these localized orbitals, NBO analysis allows for the calculation of atomic charges, orbital hybridization, and bond orders, offering deep insights into the nature of chemical interactions. q-chem.com
A key application of NBO analysis in rhenium-uranium systems is the determination of the U-Re bond order. This value provides a quantitative measure of the number of chemical bonds between the two metal centers. Theoretical calculations on specific U-Re complexes have been performed to elucidate this property. For the complex [U(TrenDMBS)Re(η⁵-C₅H₅)₂], the calculated Nalewajski-Mrozek bond order for the U-Re bond is 1.13. mdpi.com This value suggests a significant single bond with some degree of multiple bond character.
Comparing this value with those of related actinide-metal bonds provides valuable context. For example, the analogous uranium-ruthenium complex, [U(TrenDMBS)Ru(η⁵-C₅H₅)(CO)₂], has a lower calculated bond order of 0.76. mdpi.com Furthermore, substituting uranium with thorium, a lighter actinide, leads to a decrease in the metal-metal bond order. The Th-Re bond order in the corresponding thorium complex is calculated to be 0.72, suggesting a more ionic character in the thorium-metal bonds compared to the uranium ones. mdpi.com
Table 2: Calculated Bond Orders for Selected Actinide-Transition Metal Bonds This table summarizes computed bond order values for uranium-rhenium and related complexes, illustrating the application of NBO analysis.
| Compound | Metal-Metal Bond | Calculated Bond Order (Nalewajski-Mrozek) |
| [U(TrenDMBS)Re(η⁵-C₅H₅)₂] | U-Re | 1.13 |
| [U(TrenDMBS)Ru(η⁵-C₅H₅)(CO)₂] | U-Ru | 0.76 |
| [Th(TrenDMBS)Re(η⁵-C₅H₅)₂] | Th-Re | 0.72 |
Data sourced from computational studies. mdpi.com
Phase Equilibria and Transformations in Rhenium Uranium Alloys and Intermetallics
Equilibrium Phase Diagram Analysis
The equilibrium phase diagram of the Re-U system is a double eutectic type, which is defined by the presence of two eutectic points and a congruently melting intermediate phase. kuleuven.be This section details the critical features of the phase equilibria, including the invariant reactions, the stable intermediate compounds, and the extent of solid solubility.
The Re-U phase diagram is governed by two key eutectic reactions and two eutectoid transformations within the uranium-rich region. A eutectic reaction is an isothermal, reversible reaction in which a single liquid phase solidifies into two different solid phases. researchgate.net Conversely, a eutectoid reaction involves a single solid phase transforming into two different solid phases. creative-biostructure.com
The first eutectic reaction occurs at a temperature of 1105°C with a composition of 10.5 wt.% Rhenium. kuleuven.be At this point, the liquid phase (L) transforms into a mixture of the gamma-uranium solid solution (γ-U) and the intermetallic compound URe₂. The second eutectic is found at a much higher temperature of 2105°C and a composition of 65.5 wt.% Rhenium, where the liquid phase transforms into a mixture of URe₂ and the rhenium solid solution (Re). kuleuven.be
In the solid state, two eutectoid reactions are observed. The first occurs at 681°C with a composition of 6 wt.% Rhenium, where the γ-U phase transforms into a mixture of the beta-uranium solid solution (β-U) and URe₂. kuleuven.be The second eutectoid reaction takes place at 643°C and a composition of 1.4 wt.% Rhenium, involving the transformation of the β-U phase into the alpha-uranium solid solution (α-U) and URe₂. kuleuven.be
| Reaction Type | Temperature (°C) | Composition (wt.% Re) | Reaction |
|---|---|---|---|
| Eutectic | 1105 | 10.5 | L ↔ γ-U + URe₂ |
| Eutectic | 2105 | 65.5 | L ↔ URe₂ + (Re) |
| Eutectoid | 681 | 6.0 | γ-U ↔ β-U + URe₂ |
| Eutectoid | 643 | 1.4 | β-U ↔ α-U + URe₂ |
Two stable intermetallic compounds have been identified in the Re-U system: URe₂ and U₂Re.
URe₂: This is the primary intermediate phase in the system and melts congruently at a high temperature of 2200°C. kuleuven.be URe₂ exhibits allotropy, meaning it can exist in more than one crystal structure. The low-temperature form has an orthorhombic crystal structure with the space group Cmca. kuleuven.be At 180°C, it transforms into a high-temperature hexagonal Laves phase (C14 type) with the space group P6₃/mmc. kuleuven.be
U₂Re: This compound is formed through a sluggish peritectoid reaction, where two solid phases react to form a new solid phase. kuleuven.becreative-biostructure.com Specifically, URe₂ reacts with the uranium solid solution at temperatures below 750°C to form U₂Re. kuleuven.be The reaction is noted to be slow, indicating kinetic limitations to its formation. kuleuven.be While its existence is confirmed, detailed crystallographic data such as the specific crystal structure, space group, and lattice parameters for U₂Re are not extensively documented in the available literature.
| Compound | Formation/Melting | Temperature (°C) | Crystal Structure | Space Group |
|---|---|---|---|---|
| URe₂ | Congruent Melting | 2200 | - | - |
| Allotropic Transformation | 180 | High Temp: Hexagonal (C14); Low Temp: Orthorhombic | High Temp: P6₃/mmc; Low Temp: Cmca | |
| U₂Re | Peritectoid Reaction | <750 | Data not available | Data not available |
Uranium exists in three different solid allotropic forms: α-U (orthorhombic, stable up to 668°C), β-U (tetragonal, stable between 668°C and 775°C), and γ-U (body-centered cubic, stable from 775°C to the melting point at 1132°C). Rhenium exhibits varying degrees of solid solubility in these allotropes.
α-Uranium (α-U): The maximum solubility of rhenium in α-U is approximately 0.4 wt.% at the eutectoid temperature of 643°C. kuleuven.be
β-Uranium (β-U): The β-U phase can dissolve a greater amount of rhenium, with a maximum solubility of 1.9 wt.% at the eutectoid temperature of 681°C. kuleuven.be
γ-Uranium (γ-U): The high-temperature γ-U phase shows the most significant solubility for rhenium. At the eutectoid temperature of 681°C, the solubility is 6 wt.%. This increases to about 7 wt.% at 975°C. kuleuven.be
Conversely, the solubility of uranium in rhenium is quite limited, noted to be around 0.6 wt.% at room temperature with little change up to 2000°C. kuleuven.be
| Uranium Phase | Maximum Solubility (wt.% Re) | Temperature (°C) |
|---|---|---|
| α-Uranium | ~0.4 | 643 |
| β-Uranium | 1.9 | 681 |
| γ-Uranium | 7.0 | 975 |
Metastable Phases and Transformation Kinetics
Rapid cooling (quenching) of rhenium-uranium alloys from high temperatures can suppress the equilibrium transformations, leading to the formation of metastable phases. The kinetics of these transformations are crucial in determining the final microstructure and properties of the alloy.
When uranium-rich alloys are cooled rapidly from the γ-phase region, the dissolved rhenium can be trapped in the lower-temperature uranium allotropes, forming a supersaturated solid solution. kuleuven.be This is a metastable state where the concentration of the solute (rhenium) exceeds its equilibrium solubility limit at that temperature.
Alloys of β-Uranium containing more than approximately 1.2 wt.% Rhenium and alloys of γ-Uranium with over 7 wt.% Rhenium can be readily supercooled to room temperature, retaining their high-temperature structures in a metastable state. kuleuven.be The rapid cooling of γ-phase alloys with less than 7 wt.% Rhenium can result in the formation of a distorted, supersaturated α-phase, designated as α'. kuleuven.be This phase exhibits a distinctive banded microstructure. kuleuven.be Evidence also suggests the existence of intermediate transition states during the decomposition of the γ-phase and the β to α transformation, indicating complex transformation pathways under non-equilibrium conditions. kuleuven.be
The direct transformation of the γ-phase to the supersaturated α' phase upon rapid cooling is characteristic of a martensitic transformation. kuleuven.be Martensitic transformations are diffusionless, involving a cooperative, shear-like movement of atoms. This type of transformation is common in uranium alloys and is responsible for the formation of the acicular, or needle-like, microstructures often observed.
Influence of Processing Conditions (e.g., Quenching, Annealing) on Microstructure and Phase Evolution
The microstructure and the resulting phases present in rhenium-uranium alloys are profoundly influenced by the thermal history and processing conditions, such as quenching (rapid cooling) and annealing (heat treatment). These processes are critical in determining the final properties of the alloy.
Rapid cooling, or quenching, of uranium-rich alloys from the high-temperature gamma (γ) phase field can suppress the equilibrium phase transformations, leading to the formation of metastable phases. For instance, γ-phase alloys containing less than approximately 7 wt.% rhenium, when rapidly cooled, undergo a direct γ to α' transformation. The α' phase is a supersaturated alpha-uranium phase characterized by a distinct banded microstructure. This transformation is a result of insufficient time for the diffusional processes required for the equilibrium eutectoid decomposition to occur.
In contrast, alloys with higher rhenium content, specifically those with more than about 1.2 wt.% Re in the beta (β) phase and 7 wt.% Re in the γ phase, can be readily supercooled to room temperature, retaining the metastable β and γ phases, respectively. flvc.org This demonstrates the significant effect of rhenium in stabilizing the high-temperature phases of uranium.
Annealing, which involves heating the alloy to a specific temperature and holding it for a period before controlled cooling, allows the system to move towards thermodynamic equilibrium. Annealing of quenched, supersaturated α' alloys will promote the precipitation of the equilibrium phases, leading to a more stable microstructure. The sequence of phase changes during cooling of uranium solid solutions is complex, with evidence suggesting the existence of two transition states: one involving the decomposition of the γ phase and another related to the β to α transformation. flvc.org The specific phases that evolve, their morphology, and distribution are all dependent on the annealing temperature and duration.
The interplay between quenching and annealing allows for the tailoring of the microstructure of Re-U alloys to achieve desired properties. A summary of the effects of these processing conditions on uranium-rich alloys is presented in the interactive table below.
| Processing Condition | Rhenium Content (wt.%) | Initial Phase | Resulting Microstructure/Phases | Reference |
|---|---|---|---|---|
| Rapid Cooling (Quenching) | < 7 | Gamma (γ) | Supersaturated α' phase with a banded microstructure | flvc.org |
| Supercooling | > 1.2 | Beta (β) | Metastable β phase retained at room temperature | flvc.org |
| Supercooling | > 7 | Gamma (γ) | Metastable γ phase retained at room temperature | flvc.org |
| Annealing | Applied to quenched alloys to promote equilibrium phase precipitation. Specific outcomes depend on composition, temperature, and time. | General Knowledge |
Thermodynamic and Kinetic Modeling of Phase Stability
The prediction and understanding of phase stability in the Rhenium-Uranium system rely on thermodynamic and kinetic modeling. While comprehensive, publicly available CALPHAD (Calculation of Phase Diagrams) assessments specifically for the Re-U binary system are not widespread in recent literature, foundational thermodynamic data and principles guide our understanding.
Thermodynamic modeling aims to describe the Gibbs free energy of each phase as a function of temperature and composition. The relative stability of the phases is then determined by the principle of minimizing the total Gibbs free energy of the system. Key thermodynamic parameters for the Re-U system include the enthalpies of formation of the intermetallic compounds U₂Re and URe₂ and the solution phases, as well as the entropies of these phases.
A significant contribution to the high-temperature thermodynamics of this system was made by Garg and Ackermann in 1977. Their work focused on deriving the thermodynamic properties of refractory metal solutes, including rhenium, in liquid uranium. researchgate.netaip.orgdntb.gov.ua Such data are crucial for accurately modeling the liquidus and solidus lines in the phase diagram and for understanding solidification behavior. The development of a thermodynamic database for nuclear materials using the CALPHAD method has been undertaken, which includes binary systems with uranium, and rhenium is listed as one of the constituent elements. nasa.gov This suggests that thermodynamic models for the U-Re system exist within specialized databases, even if not broadly published.
Kinetic modeling, on the other hand, addresses the rate at which phase transformations occur. The transformations in the Re-U system, particularly the eutectoid decompositions and the martensitic γ → α' transformation, are diffusion-dependent or diffusionless, respectively. Kinetic models for diffusion-controlled transformations often employ the Johnson-Mehl-Avrami-Kolmogorov (JMAK) equation, which describes the fraction of a transformed phase as a function of time. The parameters in these models, such as the activation energy for diffusion and the nucleation and growth rates, are critical for predicting the evolution of the microstructure under non-equilibrium conditions like quenching.
Advanced Research Topics and Interdisciplinary Research Directions for Rhenium Uranium Compounds
Heterometallic Clusters and Polymetallic Systems
The deliberate construction of molecular clusters containing both rhenium and uranium atoms has led to the discovery of unprecedented bonding motifs and electronic interactions. These heterometallic systems provide a unique platform for investigating the nature of metal-metal bonds involving f-orbitals.
Triple Inverse Sandwich Complexes Incorporating Rhenium and Uranium
A significant breakthrough in the field has been the synthesis of a uranium tri-rhenium triple inverse sandwich complex. acs.orgnih.gov This novel molecular architecture was achieved through a salt metathesis reaction between an anionic rhenium(I) compound, Na[Re(η⁵-Cp)(BDI)], and a uranium(III) salt, UI₃(1,4-dioxane)₁.₅. acs.orgnih.gov The resulting complex, U[(μ-η⁵:η⁵-Cp)Re(BDI)]₃, features a central uranium(III) ion "sandwiched" by three rhenium(I) metalloligands. acs.orgnsf.gov
The structure of this complex has been extensively characterized using X-ray crystallography, NMR, and EPR spectroscopy, confirming the assignment of one uranium(III) and three rhenium(I) centers. acs.orgnih.gov A notable feature of this compound is the observed shortening of the rhenium-cyclopentadienyl (Cp) bond distances compared to the starting rhenium anion. acs.orgnih.gov Computational studies suggest that the electropositive uranium center withdraws electron density from the electron-rich rhenium centers. This reduction in electron-electron repulsion within the rhenium-Cp moieties leads to a strengthening of these bonds and also enhances the favorability of the uranium-Cp bonding interaction. acs.orgnih.gov This bonding motif has since been extended to include early lanthanides, demonstrating a similar structural framework to that first observed with uranium. nsf.gov
| Reactant 1 | Reactant 2 | Product | Key Structural Feature |
|---|---|---|---|
| Na[Re(η⁵-Cp)(BDI)] | UI₃(1,4-dioxane)₁.₅ | U[(μ-η⁵:η⁵-Cp)Re(BDI)]₃ | Central U(III) ion coordinated to three Re(I) metalloligands via Cp rings |
Systems Featuring Unsupported Uranium-Rhenium Metal-Metal Bonds
The creation of direct, unsupported bonds between uranium and transition metals represents a significant challenge in synthetic inorganic chemistry. In 2009, UK scientists successfully synthesized the first complex containing an unsupported uranium-rhenium bond. chemistryworld.com This was achieved through an alkane elimination reaction involving a cyclometallated alkyl uranium triamidoamine complex and rhenocene (B1217767) hydride. researchgate.net
Density Functional Theory (DFT) analysis of the resulting complex revealed the presence of both σ and π contributions to the U-Re bond. researchgate.net However, the calculations indicated that the rhenium orbitals dominate the bonding interaction. An atoms-in-molecules (AIM) analysis further characterized the bond as a closed-shell, predominantly ionic interaction between the uranium and rhenium centers. researchgate.net The successful synthesis of such "naked" uranium-transition metal bonds provides crucial experimental evidence for the involvement of valence f-orbitals in covalent bonding.
Synthesis and Reactivity of Actinide-Rhenium Polyhydrides
Recent research has led to the synthesis and characterization of a series of actinide-rhenium multimetallic polyhydrides. acs.orgnih.gov These complexes complete a series of actinide-transition metal polyhydrides that also include iridium and osmium, allowing for systematic comparisons of their structural and bonding properties. acs.org
The synthesis of these actinide tetrarhenate complexes has been reported, and their structures have been elucidated through spectroscopic methods and computational bonding analyses. acs.orgacs.org Computational studies have been instrumental in examining the nature of the metal-metal interactions within these clusters. acs.org Several factors have been found to influence the metal-metal distances and the degree of covalency in these actinide tetrametallates, including the oxidation state of the metals, their coordination numbers, and the effects of dispersion forces. acs.org This research provides fundamental insights into the bonding between actinides and transition metals in a hydride-rich environment.
Rhenium-Uranium Systems as Analogues for Technetium and Other Actinides
The chemical similarities between rhenium and technetium, as well as the challenges associated with handling highly radioactive materials, have positioned rhenium-containing compounds as valuable analogues in nuclear and materials research.
Rhenium as a Chemical Analogue for Technetium in Environmental and Nuclear Studies
Technetium-99 (⁹⁹Tc) is a significant and long-lived fission product of uranium and plutonium in nuclear reactors, making it a major component of nuclear waste. Understanding its environmental mobility is crucial for the long-term safety assessment of geological repositories. Due to the intense radioactivity of ⁹⁹Tc, its direct study can be challenging. Rhenium, being in the same group of the periodic table, exhibits similar chemical properties to technetium, particularly in its tendency to form the perrhenate ion (ReO₄⁻), which is analogous to the pertechnetate ion (TcO₄⁻).
This chemical similarity allows for the use of non-radioactive rhenium as a surrogate for technetium in studies of its geochemical behavior. For instance, research on the dissolution of rhenium oxides in aqueous solutions provides insights into how technetium might migrate in the environment. These studies are critical for predicting the long-term fate of ⁹⁹Tc in the event of a breach of a nuclear waste repository.
Non-Radioactive Element Mimicry for Uranium in Materials Research
In the context of nuclear waste management, understanding the long-term behavior of spent nuclear fuel is of paramount importance. The primary component of most spent fuel is uranium dioxide (UO₂). Natural uranium deposits, particularly those containing the mineral uraninite (which is structurally similar to UO₂), serve as valuable natural analogues for studying the long-term stability and alteration of nuclear waste forms. geoscienceworld.org
By studying how uraninite has interacted with its geological environment over millions of years, scientists can gain insights into the potential corrosion mechanisms of spent nuclear fuel and the migration of radionuclides over geological timescales. geoscienceworld.org These natural analogue studies, which inherently involve the interaction of uranium with other elements present in the geological system (which can include trace amounts of rhenium), help to validate and build confidence in the predictive models used for the safety assessment of deep geological repositories for high-level nuclear waste. geoscienceworld.orgresearchgate.net
Geochemical Context and Environmental Remediation Research
Rhenium and Uranium Co-Occurrence and Enrichment Mechanisms in Geological Formations
Rhenium and uranium, both redox-sensitive elements, frequently exhibit co-occurrence in specific geological environments, particularly in sandstone-type uranium deposits. mdpi.comusgs.gov Their geochemical behavior is governed by their solubility under different oxidation states. In oxidizing environments, both elements are mobile. Rhenium is typically present as the highly soluble perrhenate ion (ReO₄⁻, with Re in the +7 oxidation state), and uranium is present as the uranyl ion (UO₂²⁺, with U in the +6 oxidation state). mdpi.com Oxidizing groundwater transports these soluble species until they encounter a redox transition zone. mdpi.com
In these zones, reducing agents such as organic matter, pyrite, and other sulfides cause the reduction of both elements to lower valence states, leading to their immobilization and enrichment. mdpi.com Despite this shared transport and depositional environment, their ultimate enrichment mechanisms differ significantly. Uranium is typically reduced to U(IV) and precipitates to form distinct uranium minerals, such as uraninite, pitchblende, and coffinite. mdpi.comgeoscienceworld.org
In contrast, rhenium is less likely to form its own minerals in these settings. mdpi.com While some studies have speculated that rhenium may be enriched in uranium minerals like uraninite or in amorphous molybdenum sulfides such as jordisite, recent findings indicate a different primary mechanism. mdpi.comgeoscienceworld.orgosti.gov In many sandstone-type uranium deposits, rhenium is predominantly enriched through adsorption onto the surfaces of other minerals. mdpi.com The main host minerals for this adsorbed rhenium are clay minerals, particularly kaolinite and interlayered illite-smectite, as well as Fe-Ti oxides. mdpi.com A smaller fraction may be associated with pyrite, organic matter, and pitchblende. mdpi.com
Sequential extraction procedures on ore samples from deposits like the Qianjiadian uranium deposit reveal the distribution of rhenium among different forms. A significant portion exists in a water-soluble state, highlighting its mobility and the nature of its association with the host rock. mdpi.com This contrasts sharply with porphyry copper-molybdenum deposits, where rhenium is primarily found as a substitute for molybdenum within the crystal lattice of molybdenite. mdpi.com
The isotopic composition of rhenium (δ¹⁸⁷Re) in uranium ore concentrates (UOCs) has been found to vary significantly depending on the deposit type (e.g., sandstone, unconformity). This isotopic variation provides a potential tool for provenance assessment in nuclear forensics. goldschmidt.info
| Form of Rhenium | Average Proportion (%) | Description |
|---|---|---|
| Water-Soluble | 57.86 | Readily dissolved and mobile; likely adsorbed ions. |
| Organic-Sulfide-Bound | 13.11 | Associated with organic matter and sulfide minerals like pyrite. |
| Residual | 12.26 | Contained within the crystal lattice of silicate and uranium minerals. |
| Fe/Mn Oxide-Bound | 10.67 | Adsorbed onto or co-precipitated with iron and manganese oxides. |
| Carbonate-Bound | 6.10 | Associated with carbonate minerals. |
Adsorption Mechanisms of Rhenium(VII) and Uranium(VI) on Advanced Materials
The distinct chemistries of rhenium(VII) and uranium(VI) in aqueous solutions—existing as the perrhenate anion (ReO₄⁻) and the cationic uranyl ion (UO₂²⁺) respectively—present a significant challenge for environmental remediation, particularly in the treatment of radioactive wastewater. rsc.orgepa.gov Advanced research focuses on developing materials capable of simultaneously removing both species. Rhenium, in this context, often serves as a non-radioactive chemical analog for pertechnetate (TcO₄⁻), a highly mobile and problematic fission product in the nuclear fuel cycle. rsc.orgosti.gov
One promising class of materials is three-dimensional composites. For instance, a graphene oxide-supported polyethyleneimine macrostructure (GO-PEI) has demonstrated high efficiency in capturing both U(VI) and Re(VII). rsc.orgepa.gov The adsorption mechanisms for the cation and anion are fundamentally different:
Uranium(VI) Adsorption : The removal of the positively charged uranyl ion (UO₂²⁺) is primarily attributed to coordination with the abundant nitrogen- and oxygen-containing functional groups (e.g., amino and carboxyl groups) present on the surface of the composite material. rsc.orgepa.gov
Rhenium(VII) Adsorption : The removal of the negatively charged perrhenate ion (ReO₄⁻) is driven by an anion-exchange mechanism with protonated amine groups on the polymer backbone. rsc.orgepa.gov
The effectiveness of such materials is highly dependent on the pH of the solution, which influences both the surface charge of the adsorbent and the speciation of the ions. Other advanced materials, such as metal-organic frameworks (MOFs), have also been investigated. The Zr-based MOF, NU-1000, exhibits rapid and high-capacity uptake of perrhenate. osti.gov The binding mechanism in this case involves the displacement of hydroxide (–OH) and water (–OH₂) groups on the zirconium nodes by the perrhenate anion, which can bind in both chelating and non-chelating forms. osti.gov
| Ion | Optimal pH | Maximum Adsorption Capacity (mg g⁻¹) | Primary Mechanism |
|---|---|---|---|
| Uranium(VI) | 5.0 | 629.5 | Coordination with Amino/Oxygen Groups |
| Rhenium(VII) | 3.5 | 262.6 | Anion Exchange |
Theoretical Prediction of Novel Rhenium-Uranium Materials
Computational Prediction of Stable and Metastable Rhenium-Uranium Phases and Structures
The prediction of novel solid-state materials is increasingly driven by computational methods, primarily ab initio techniques based on Density Functional Theory (DFT). nih.govwikipedia.org While the binary rhenium-uranium system is not as extensively studied as other uranium alloys, the established computational methodologies provide a robust framework for its exploration. These methods allow for the prediction of stable and metastable phases by calculating the formation energies of various crystal structures.
Studies on analogous systems, such as uranium-niobium (U-Nb) and uranium-cobalt-nickel (U-Co-Ni) alloys, demonstrate the predictive power of this approach. nih.govarxiv.org For the U-Nb system, first-principles structure prediction calculations have led to the discovery of previously unknown stable intermetallic compounds (e.g., U₂Nb) and metastable phases, significantly revising the established phase diagram. arxiv.org Similarly, for ternary U-Co-Ni alloys, DFT calculations of temperature-dependent free energies have been used to map out the relative stability of different Laves phases (C14, C15, C36) across a range of temperatures and compositions. nih.gov
Applying this methodology to the Re-U system would involve:
Structure Searching : Employing algorithms to generate a multitude of potential crystal structures at various Re:U stoichiometries.
Energy Calculation : Performing DFT calculations to determine the total energy of each candidate structure.
Convex Hull Construction : Plotting the formation energies to identify the thermodynamically stable phases that lie on the convex hull. Structures lying slightly above the hull are identified as potentially accessible metastable phases.
Phonon Analysis : Calculating phonon dispersion curves to ensure that predicted structures are dynamically stable (i.e., have no imaginary phonon frequencies). nih.gov
Beyond bulk crystalline solids, computational methods have also been used to model molecular interactions between rhenium and uranium species. DFT calculations have successfully modeled the formation of complexes between the uranyl ion (UO₂²⁺) and perrhenate anions (ReO₄⁻) in solution, predicting 1:1, 1:2, and 1:3 molar ratio complexes and providing insights into their structure and stability. rsc.org
Exploration of Advanced Material Properties through Theoretical Design
Once stable or metastable rhenium-uranium phases are computationally identified, the same first-principles methods can be used to predict a wide array of their physical and chemical properties. This theoretical design approach allows for the screening of materials for specific applications before undertaking challenging and costly synthesis. The properties that can be reliably predicted are diverse and critical for materials science.
Drawing parallels from computational studies on rhenium and uranium alloys, the following properties could be explored for novel Re-U compounds: nih.govscispace.com
Structural and Energetic Properties : Predictions include equilibrium lattice parameters, atomic volumes, and heats of solution, which are fundamental to understanding alloy stability. scispace.com
Mechanical Properties : Single-crystal elastic constants can be calculated, from which polycrystalline moduli (Bulk, Shear, Young's) and indicators of ductility or brittleness can be derived. This is crucial for evaluating potential high-temperature structural materials. scispace.com
Electronic and Magnetic Properties : The electronic density of states (eDOS) and band structure can be computed to determine if a material is metallic, semiconducting, or insulating. These calculations also reveal magnetic properties, such as predicting spin-polarized ground states and magnetic moments, as demonstrated in studies of UCo₂ and UNi₂. nih.gov
Vibrational and Thermal Properties : Phonon calculations provide the vibrational density of states, which is used to compute thermodynamic properties like vibrational free energy, entropy, and heat capacity. These are essential for assessing the phase stability of a material at elevated temperatures. nih.gov
Spectroscopic Properties : Theoretical simulations can predict spectroscopic signatures, such as UV-Vis and Raman spectra, which can be used to validate computational models against experimental data for synthesized materials. rsc.org
| Property Category | Specific Properties | Primary Computational Method |
|---|---|---|
| Mechanical | Elastic constants, Bulk/Shear/Young's modulus, Ductility indicators | DFT total energy calculations under strain |
| Electronic | Density of states (eDOS), Band structure, Electrical conductivity | DFT electronic structure calculations |
| Magnetic | Magnetic moment, Magnetic ordering (ferro-, antiferromagnetic) | Spin-polarized DFT calculations |
| Vibrational | Phonon dispersion, Vibrational density of states | Density Functional Perturbation Theory (DFPT) |
| Thermodynamic | Formation energy, Free energy, Heat capacity, Phase stability | DFT + Phonon calculations |
Conclusion and Future Research Outlook
Synthesis of Key Rhenium-Uranium Chemical Species
The synthesis of molecules containing direct bonds between uranium and rhenium has been a significant achievement, expanding the limited family of structurally characterized uranium-transition metal (U-TM) bonds. nih.govrsc.org A successful and effective method for creating these bonds is through alkane elimination. researchgate.netmdpi.com
One notable example involves the reaction of a cyclometallated alkyl uranium triamidoamine complex with rhenocene (B1217767) hydride. researchgate.net This approach led to the formation of the unsupported uranium-rhenium complex, [U(TrenDMBS)Re(η5-C5H5)2], where TrenDMBS is {N(CH2CH2NSiMe2But)3}3-. researchgate.netmdpi.com This synthetic strategy has also been successfully applied to create analogous thorium-rhenium bonds, demonstrating its utility in actinide chemistry. mdpi.com
Another key synthetic route involves the use of amine-elimination to produce complexes such as [(TsXy)(THF)nURe(η5-C5H5)2], where TsXy = HC(SiMe2N-3,5-Me2C6H3)3. rsc.org The isolation of these compounds has been crucial for subsequent structural and electronic analysis, providing a platform to probe the fundamental nature of the U-Re interaction. The synthesis of actinide-rhenium polyhydrides further broadens the scope of known Re-U compounds, allowing for comparative studies across a series of actinide-tetrametallate complexes. acs.org
Insights from Structural and Electronic Bonding Analyses
Structural characterization, primarily through X-ray crystallography, has provided precise data on the U-Re bond. For instance, an X-ray crystal structure analysis of a U-Re complex revealed a bond length of 3.0479(6) Å. researchgate.net The nature of this bond has been a subject of detailed computational investigation.
Theoretical analyses, such as Density Functional Theory (DFT) and Atoms in Molecules (AIM), have been employed to understand the electronic structure. researchgate.net These studies reveal that the U-Re bond possesses both σ (sigma) and π (pi) components. researchgate.netrsc.org However, the bonding is complex; DFT analysis indicates that rhenium contributions dominate the bonding orbitals, and AIM analysis points towards a closed-shell, largely ionic interaction between the uranium and rhenium atoms. researchgate.net
Further research comparing isostructural uranium and thorium complexes suggests that U-Re bonds are less ionic (i.e., more covalent) than their Th-Re counterparts. mdpi.com The calculated bond order for the U-Re complex [U(TrenDMBS)Re(η5-C5H5)2] is 1.13, which is higher than the 0.76 calculated for the analogous U-Ru bond, indicating a stronger interaction in the rhenium species. mdpi.com The presence of ancillary dative ligands on the uranium center can also influence the bonding, with studies showing that removing these ligands increases the σ-component of the U-Re bond while the π-component remains largely unchanged. rsc.org
Advances in Understanding Phase Stability and Transformations
The study of phase stability and transformations in the solid-state rhenium-uranium system is critical for developing robust materials for high-temperature and other extreme environments. Phase transformations are changes in the crystal structure of a material induced by alterations in temperature or pressure, which fundamentally dictate the material's properties. mu.edu.trimetllc.comlinseis.com These transformations can include processes like precipitation, where a new phase with a different composition forms from a supersaturated solid solution, and eutectoid transformations, where one solid phase transforms into two other distinct solid phases. mu.edu.trlinseis.com
While specific phase diagrams for the Re-U binary system are not extensively detailed in the available literature, insights can be drawn from studies on other uranium alloys, such as those with zirconium, molybdenum, and nickel. researchgate.netnih.govdtic.mil In these systems, uranium exists in three allotropic forms: α (orthorhombic), β (tetragonal), and γ (body-centered cubic), with transformations occurring at 668 °C and 775 °C, respectively. wikipedia.org The addition of alloying elements like rhenium can significantly alter these transformation temperatures and influence the stability of the different phases. dtic.milresearchgate.net
For example, in uranium-based Laves phase alloys, which are intermetallic compounds with specific atomic arrangements, the stability of different phases (like C14, C15, and C36) is a delicate balance of thermodynamic and vibrational (phonon) contributions. nih.gov Future research on the Re-U system would likely involve computational modeling using DFT to predict the thermodynamic stability of various potential intermetallic phases and experimental analysis to validate these predictions and map out the phase diagram. Understanding these transformations is crucial, as the resulting microstructure—the size, shape, and distribution of the phases—governs the mechanical properties of the alloy. imetllc.com
Promising Avenues for Interdisciplinary Scientific Contributions
The unique properties of both rhenium and uranium suggest that their compounds could offer significant contributions across multiple scientific and technological domains.
Advanced Materials and Aerospace: Rhenium is prized for its exceptionally high melting point and its use in high-temperature superalloys for jet engine turbine blades. albmaterials.comrefractorymetal.org Alloying uranium with rhenium could lead to new materials with enhanced high-temperature strength, stability, and density, making them suitable for aerospace and other demanding applications. researchgate.netrefractorymetal.org
Nuclear Applications: In the nuclear industry, understanding the interaction between uranium and rhenium is relevant. Rhenium is found in some uranium ores, and technologies exist for its co-extraction during uranium processing. wikipedia.orgmdpi.com Furthermore, rhenium's high density and heat resistance could make Re-U alloys candidates for new types of nuclear fuels or for radiation shielding components. albmaterials.com
Catalysis: Rhenium is a vital component in catalysts used in the petrochemical industry. refractorymetal.org The unique electronic structure arising from the U-Re bond could lead to novel catalytic properties, opening avenues for new chemical transformations.
Superconductivity and Magnetism: The interplay between 5f electrons in uranium and the d-electrons of transition metals can lead to exotic electronic and magnetic phenomena. For instance, adding a small amount of rhenium to URu₂Si₂ transforms the material into a ferromagnet. youtube.com The study of Re-U compounds could uncover new superconductors or materials with tunable magnetic ground states. albmaterials.comyoutube.com
Biomedical Research: Rhenium radioisotopes, such as ¹⁸⁸Re, are utilized in nuclear medicine for cancer therapy. mdpi.comnih.gov While highly speculative, the coordination chemistry of uranium could potentially be used to design novel delivery ligands for rhenium, creating bifunctional agents for targeted radiotherapy and imaging, assuming the challenges of uranium's radiotoxicity can be managed. mdpi.comnih.gov
Future work in this area will depend on the synthesis of a wider array of Re-U compounds and a deeper theoretical and experimental investigation into their solid-state properties and phase behavior. Such research promises to not only advance our fundamental understanding of actinide chemistry but also to unlock new technological applications.
Q & A
Basic Research Questions
Q. What experimental methods are recommended to study the chemical interactions between rhenium and uranium in alloy systems?
- Methodological Answer : Use X-ray diffraction (XRD) to analyze crystallographic phase changes and transmission electron microscopy (TEM) to examine microstructure evolution during alloy formation. Coupled with energy-dispersive X-ray spectroscopy (EDS), these techniques can map elemental distribution and identify intermetallic phases. Calorimetric studies (e.g., differential scanning calorimetry) are critical for measuring thermodynamic stability . For validation, replicate experiments under controlled atmospheres (e.g., inert gas) to minimize oxidation artifacts.
Q. How can researchers assess uranium’s toxicological effects in biological systems using analytical chemistry?
- Methodological Answer : Employ inductively coupled plasma mass spectrometry (ICP-MS) to quantify uranium isotopes in tissue samples, ensuring calibration with certified reference materials. For speciation analysis, combine chromatography (e.g., HPLC) with spectroscopic methods to differentiate uranium oxidation states. Longitudinal studies should include control groups exposed to varying uranium concentrations, with statistical models (e.g., ANOVA) to isolate dose-response relationships .
Q. What geochemical techniques optimize the extraction of uranium and rhenium from complex ores?
- Methodological Answer : Sequential extraction protocols (e.g., Tessier method) can isolate uranium and rhenium from silicate or sulfide matrices. Solvent extraction using tri-n-butyl phosphate (TBP) or ion-exchange resins (e.g., Dowex) is effective for selective separation. Validate purity via neutron activation analysis (NAA) or atomic emission spectroscopy (AES). Ensure environmental compliance by monitoring waste streams for radioactive byproducts .
Advanced Research Questions
Q. How do rhenium-uranium composites behave under extreme conditions (e.g., high pressure/radiation), and what experimental designs capture these dynamics?
- Methodological Answer : Synchrotron-based high-pressure XRD and diamond anvil cell (DAC) setups can simulate extreme pressures (≥100 GPa) to study phase transitions. For radiation resistance, irradiate samples with proton beams or heavy ions, then analyze defect formation via positron annihilation spectroscopy. Computational modeling (e.g., DFT or MD simulations) should cross-validate experimental data to predict material stability .
Q. What strategies resolve contradictions in catalytic performance studies of rhenium-uranium oxides?
- Methodological Answer : Conduct meta-analyses of catalytic activity datasets, focusing on variables like surface area, oxidation state, and reaction temperature. Use controlled surface passivation experiments to isolate active sites. Advanced characterization (e.g., X-ray photoelectron spectroscopy (XPS) for surface chemistry or operando Raman spectroscopy) can reconcile discrepancies between theoretical predictions and empirical results .
Q. How can machine learning improve predictive models for uranium-rhenium geochemical mobility in environmental systems?
- Methodological Answer : Train neural networks on geochemical databases (e.g., thermodynamic solubility constants, Eh-pH diagrams) to predict speciation under varying redox conditions. Validate models with field data from contaminated sites, incorporating spatial analysis via GIS. Sensitivity testing should identify dominant variables (e.g., organic ligand concentration) affecting mobility .
Q. What methodologies address the challenges of long-term, low-dose uranium exposure studies in ecological systems?
- Methodological Answer : Implement radioecological tracer studies using isotopically labeled uranium (e.g., ^238U) to track bioaccumulation in food chains. Combine gamma spectroscopy for quantification with genomic sequencing to assess mutagenic effects. Longitudinal field studies must account for seasonal variability and use mixed-effects models to distinguish anthropogenic inputs from natural background levels .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., catalytic efficiency vs. stability), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs. Cross-disciplinary peer review is essential to identify overlooked variables (e.g., trace impurities) .
- Experimental Reproducibility : Document all parameters (e.g., reagent purity, equipment calibration) using FAIR data principles. Share protocols via repositories like Zenodo to enable replication .
- Ethical Compliance : For toxicology studies, adhere to institutional guidelines for radioactive material handling and obtain approvals from ethics committees before biological sampling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
